molecular formula C8H8BrFN2 B13603953 2-(3-Bromo-5-fluorophenyl)acetimidamide

2-(3-Bromo-5-fluorophenyl)acetimidamide

Katalognummer: B13603953
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: VXOVGZNHSSFKGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-5-fluorophenyl)acetimidamide is an organic compound with the molecular formula C8H8BrFN2 This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetimidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-5-fluorophenyl)acetimidamide typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylacetimidamides, while oxidation and reduction reactions can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-5-fluorophenyl)acetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetimidamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

  • 2-(3-Bromo-4-fluorophenyl)acetimidamide
  • 2-(3-Bromo-5-chlorophenyl)acetimidamide
  • 2-(3-Bromo-5-methylphenyl)acetimidamide

Comparison: 2-(3-Bromo-5-fluorophenyl)acetimidamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H8BrFN2

Molekulargewicht

231.06 g/mol

IUPAC-Name

2-(3-bromo-5-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H3,11,12)

InChI-Schlüssel

VXOVGZNHSSFKGY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)Br)CC(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.